molecular formula C4H4O B1210472 2-Cyclobutene-1-one CAS No. 32264-87-2

2-Cyclobutene-1-one

Cat. No. B1210472
CAS RN: 32264-87-2
M. Wt: 68.07 g/mol
InChI Key: DFLRGCFWSRELEL-UHFFFAOYSA-N
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Description

2-Cyclobutene-1-one is a cyclic organic compound that belongs to the family of alpha, beta-unsaturated ketones. It is a highly reactive compound that has been extensively studied for its chemical and biological properties.

Scientific Research Applications

NMR Studies

  • Isotopically Enriched Cyclobutene Analysis : NMR studies of cyclobutene and isotopically enriched variants have provided insights into coupling constants like 1H1H, 13C1H, and others. These findings are significant for understanding the molecular behavior and structural analysis of cyclobutene compounds (Hansen & Led, 1981).

Chemical Synthesis

  • Catalysis in Organic Synthesis : Cyclobutene derivatives have been used in catalyst precursors for Suzuki-Miyaura cross-coupling/dehydrobromination reactions. These reactions are key in the synthesis of alkynes, an essential part of organic synthesis (Rahimi & Schmidt, 2010).
  • Copper-Catalyzed Amination Reactions : A diphosphinidenecyclobutene ligand was employed in copper-catalyzed amination reactions, which are crucial for producing secondary or tertiary amines (Gajare et al., 2004).

Photoreactivity and Structure

  • Photoreactivity Studies : The radical cation of cyclobutene and its photoproducts were analyzed, contributing to the understanding of its reactivity and stability under photo-induced conditions (Gerson et al., 1988).
  • Spectroscopic and Theoretical Analysis : Cyclobutene-1,2-diones were studied using NMR spectroscopy and theoretical calculations, providing insights into their electron distribution and chemical shift trends, essential for understanding their reactivity and stability (Cerioni et al., 1996).

Synthetic Chemistry

  • Enantioselective Cycloadditions : Cyclobutenes have been utilized in catalytic enantioselective [2+2] cycloadditions, a critical method for generating biologically significant molecules and chemical synthesis intermediates (Xu et al., 2015).
  • Flow Photochemistry in Synthesis : The application of flow photochemistry for the synthesis of cyclobutene lactones, like 2-oxabicyclo[2.2.0]hex-5-en-3-one, has been explored to enhance the throughput and efficiency in synthetic processes (Williams et al., 2019).

Molecular Structure and Bonding

  • Molecular Structure Analysis : Studies on the molecular structure of cyclobutene using methods like microwave spectroscopy have provided detailed insights into its molecular geometry and bonding characteristics (Bak et al., 1969).
  • Electron Diffraction Studies : Electron diffraction studies on cyclobutene and its derivatives have contributed significantly to the understanding of its bond distances and angles, crucial for comprehending its chemical reactivity and stability (Goldish et al., 1956).

Reactions and Mechanisms

  • Ring Enlargement Studies : Research on palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes has provided insights into reaction mechanisms and potential synthetic applications (Shi et al., 2006).
  • Stereochemical Analysis : Studies on the stereochemical aspects of cyclobutene ring-opening reactions have provided vital information on the influence of substituents and the stereochemical outcomes of these reactions, which are significant for synthetic strategies (Niwayama et al., 1996).

properties

IUPAC Name

cyclobut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRGCFWSRELEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186016
Record name 2-Cyclobutene-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutene-1-one

CAS RN

32264-87-2
Record name 2-Cyclobutene-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032264872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclobutene-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutene-1-one
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Reactant of Route 4
2-Cyclobutene-1-one
Reactant of Route 5
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Reactant of Route 6
2-Cyclobutene-1-one

Citations

For This Compound
32
Citations
AR Hergueta, HW Moore - The Journal of Organic Chemistry, 2002 - ACS Publications
… The resulting reaction mixture was stirred for 30 min (−78 C) and then transferred via cannula to a solution of 2-(2-vinylphenyl)-3,4,4-trimethoxy-2-cyclobutene-1-one (1) 2 (0.26 g, 1.00 …
Number of citations: 41 pubs.acs.org
BL Van Duuren, S Melchionne, R Blair… - Journal of the …, 1971 - academic.oup.com
… site: 3,4-epoxysulFolane, 1,2epoxybutyronitrile, 3,4-dihydroxy-3-cyclobutene-1,2-dione, ethyl-2,3epoxybutyrate, tetramethyl-1,3-cyclobutanedione, perchloro-2-cyclobutene1-one, and …
Number of citations: 54 academic.oup.com
SV Shishkina, VN Baumer, OV Shishkin… - Journal of Structural …, 2005 - Springer
… -4-(1,3,3trimethyl-2,3-dihydro-1H-2-indolylidenemethyl)-3-cyclobutene-1,2-dione (1) and 3-butoxy-4-thioxo-2-(1,3,3-trimethyl-2,3dihydro-1H-2-indolylidenemethyl)-2-cyclobutene-1-one …
Number of citations: 7 link.springer.com
S Breda, I Reva, L Lapinski, R Fausto - Physical Chemistry Chemical …, 2004 - pubs.rsc.org
… The possibility of formation of 4-formyl-2-cyclobutene-1-one, by photochemical ring closure of aldehyde–ketene isomers with the central C [double bond, length as m-dash] C bond and …
Number of citations: 59 pubs.rsc.org
MG Wilkerson, J Henkin, JK Wilkin, RG Smith - Journal of the American …, 1985 - Elsevier
… We synthesized these squaric acid diesters and examined them for the presence of carcinogenic contaminants, hexachlorobutadiene and tetrachloro-2-cyclobutene-1-one, by gas …
Number of citations: 42 www.sciencedirect.com
R Fausto, S Breda, N Kuş - Journal of Physical Organic …, 2008 - Wiley Online Library
… of this species to 4-formyl-2-cyclobutene-1-one (schematic diagram). Analogous processes can … of them further reacting to yield 4-formyl-2-cyclobutene-1-one (4). The Dewar isomer of a-…
Number of citations: 15 onlinelibrary.wiley.com
EE Etim, G Oko Emmanuel, I Fridy… - International Journal of …, 2020 - researchgate.net
… , 1-buten3-yn-2-ol, But-3-ynal, 2-methyl-2-cyclo propenemethanone, Cyclopropylienemethanone, 3-butyn-2one, 2-butynal, 1, 2-butadienal, 2, 3-butadienal, 2-cyclobutene-1-one, Vinyl …
Number of citations: 3 www.researchgate.net
O Sharon, AA Frimer - Tetrahedron, 2003 - Elsevier
Cyclopropylidenecyclobutenes and -cyclobutanes were conveniently prepared using the Petasis titanocene approach. The cyclobutenes were unreactive to singlet oxygen, reacting …
Number of citations: 14 www.sciencedirect.com
S Açıkalın - 2003 - Citeseer
… Ferrocenyl-4-hydroxy-3-isopropoxy-4-(1-phenylvinyl) -2-cyclobutene-1-one (45D) (Table 1, Entry D)……….. 56 4.1.13. 2,3-Diferrocenyl-4-hydroxy-4-(1-phenylvinyl)-2-cyclobutene1-one …
Number of citations: 4 citeseerx.ist.psu.edu
EE Etim, ROA Adelagun, C Andrew… - Advances in Space …, 2021 - Elsevier
… as hydrogen bond donor with an elongation for the O single bond H bond from its original 0.959 Å to 0.962 Å, 0.961 Å, 0.966 Å and 0.966 Å in furan, vinylketene, 2-cyclobutene-1-one …
Number of citations: 10 www.sciencedirect.com

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